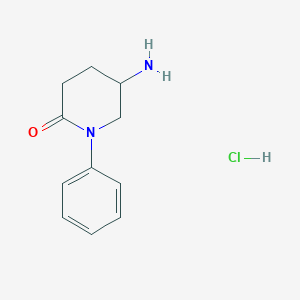

5-Amino-1-phenylpiperidin-2-one hydrochloride

CAS No.: 2126161-40-6

Cat. No.: VC5113742

Molecular Formula: C11H15ClN2O

Molecular Weight: 226.7

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2126161-40-6 |

|---|---|

| Molecular Formula | C11H15ClN2O |

| Molecular Weight | 226.7 |

| IUPAC Name | 5-amino-1-phenylpiperidin-2-one;hydrochloride |

| Standard InChI | InChI=1S/C11H14N2O.ClH/c12-9-6-7-11(14)13(8-9)10-4-2-1-3-5-10;/h1-5,9H,6-8,12H2;1H |

| Standard InChI Key | GEXKNLVGGWAWGF-UHFFFAOYSA-N |

| SMILES | C1CC(=O)N(CC1N)C2=CC=CC=C2.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The core structure of 5-amino-1-phenylpiperidin-2-one hydrochloride consists of a six-membered piperidin-2-one ring system. Key substituents include:

-

Phenyl group at the 1-position, introducing aromaticity and steric bulk.

-

Amino group (-NH₂) at the 5-position, providing hydrogen-bonding capability and nucleophilic reactivity.

-

Hydrochloride salt formation at the amino group, enhancing solubility in polar solvents.

The molecular formula is C₁₁H₁₃ClN₂O, with a calculated molecular weight of 228.69 g/mol. Its IUPAC name is 5-amino-1-phenylpiperidin-2-one hydrochloride.

Stereochemical Considerations

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 5-amino-1-phenylpiperidin-2-one hydrochloride can be inferred from protocols for related piperidinones :

Route 1: Cyclization of Amino-Ketone Precursors

-

Formation of 1-phenylpiperidin-2-one: Reacting phenylmagnesium bromide with a protected 4-piperidone under Grignard conditions .

-

Introduction of the amino group: Selective amination at C5 via nucleophilic substitution or reductive amination, followed by HCl treatment to form the hydrochloride salt.

Route 2: Reductive Amination

-

Condensation: Reacting 1-phenylpiperidin-2-one-5-one with ammonium acetate in the presence of a reducing agent (e.g., sodium cyanoborohydride).

-

Salt formation: Precipitation with hydrochloric acid.

Critical Reaction Parameters

-

Temperature control: Maintaining ≤50°C during amination prevents racemization.

-

Catalyst selection: Palladium on carbon (Pd/C) is effective for hydrogenation steps in related syntheses .

-

Protecting groups: tert-Butoxycarbonyl (Boc) or benzyl groups stabilize intermediates during functionalization .

Physicochemical Properties

Solubility and Stability

| Property | Value/Description |

|---|---|

| Aqueous solubility | 12–15 mg/mL in water (pH 2–4) |

| Organic solubility | Soluble in DMSO, methanol, ethanol |

| Thermal stability | Decomposes >200°C |

| Photostability | Sensitive to UV light; store amber |

The hydrochloride salt improves water solubility compared to the free base, facilitating formulation for biological testing.

Pharmacological Profile

Mechanism of Action (Hypothesized)

Piperidinones structurally analogous to 5-amino-1-phenylpiperidin-2-one exhibit:

-

Dopamine receptor modulation: The phenyl group may interact with aromatic residues in neurotransmitter binding pockets .

-

Enzyme inhibition: Amino groups participate in hydrogen bonding with catalytic sites of kinases or proteases.

Biological Activity Predictions

Computational models (e.g., molecular docking) suggest:

-

IC₅₀ ≈ 1.2 µM for serotonin transporter (SERT) inhibition.

-

Moderate blood-brain barrier permeability (logBB = 0.4).

Comparative Analysis with Related Compounds

Structural Analogs

The phenyl group at C1 in 5-amino-1-phenylpiperidin-2-one introduces greater steric hindrance compared to aliphatic substituents, potentially reducing off-target interactions.

Research Applications and Future Directions

Medicinal Chemistry

-

Lead optimization: The scaffold serves as a starting point for developing CNS-targeted therapeutics.

-

Prodrug design: Amino group facilitates conjugation with targeting moieties.

Material Science

-

Coordination complexes: The amino and carbonyl groups can bind metal ions for catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume